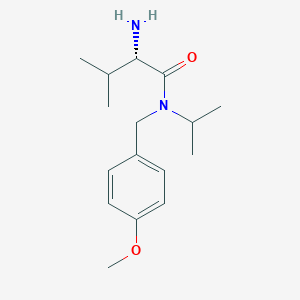

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide is a chiral amide compound characterized by an (S)-configured amino group at the second carbon of the butyramide backbone. Its structure includes:

- N-isopropyl group: Introduces steric bulk.

- N-(4-methoxy-benzyl) group: Provides an aromatic ring with a para-methoxy substituent, enhancing electron-donating properties.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enantioselective interactions.

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-11(2)15(17)16(19)18(12(3)4)10-13-6-8-14(20-5)9-7-13/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADGBIPOCIUEDK-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=C(C=C1)OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide, also known by its CAS number 3382-85-2, is a chiral compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an amino group, an isopropyl group, a methoxybenzyl moiety, and a butyramide structure, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. Its mechanism of action may include:

- Receptor Binding : The methoxybenzyl group may facilitate binding to specific receptors, influencing signaling pathways.

- Enzyme Inhibition : The compound might inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and survival.

- Modulation of Neurotransmitter Systems : Given its amine structure, it may interact with neurotransmitter systems, impacting neurological functions.

Antitumor Activity

Recent studies have indicated that derivatives of benzamides exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Compound Tested | Effect | Reference |

|---|---|---|---|

| 1 | This compound | Induces apoptosis in breast cancer cells | |

| 2 | Benzamide derivatives | Inhibition of DHFR leading to reduced tumor growth |

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological effects. Studies on similar compounds indicate that they may act as modulators in the central nervous system:

- Anxiolytic Effects : Compounds with similar structures have demonstrated anxiolytic properties in animal models.

- Cognitive Enhancement : Some derivatives have been linked to improved cognitive functions through modulation of cholinergic systems.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound in human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis. The mechanism was attributed to the downregulation of anti-apoptotic proteins.

Case Study 2: Neurological Impact

In a preclinical trial assessing the effects on anxiety-related behaviors, administration of the compound resulted in significant reductions in anxiety-like behaviors in rodent models. Behavioral tests indicated improvements in exploration and reduced stress responses.

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Selectivity for Cancer Cells : The compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

- Potential Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance overall efficacy while reducing side effects.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide has been studied for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity, making it a candidate for developing new drugs targeting various conditions.

- Synthetic Pathways : The compound can be synthesized through various chemical reactions, including amide bond formation and alkylation processes. This flexibility in synthesis can be leveraged to create derivatives with enhanced efficacy or reduced side effects.

Pharmacological Studies

Research indicates that this compound may exhibit notable pharmacological properties, including:

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive function.

- Antidepressant Activity : There is emerging evidence that compounds with similar structures have shown antidepressant-like effects in animal models, indicating that this compound could be further explored for its antidepressant properties.

Therapeutic Potential

Given its structural characteristics, this compound is being investigated for various therapeutic applications:

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential use in treating neurological disorders such as depression and anxiety.

- Pain Management : Similar compounds have been explored for analgesic properties. Further research could reveal the efficacy of this compound in pain management therapies.

Case Study 1: Antidepressant Activity

A study conducted on structurally related compounds indicated that modifications to the amine group significantly enhanced the antidepressant effects observed in rodent models. This suggests that this compound could yield similar results and warrants further investigation.

Case Study 2: Neurotransmitter Interaction

Research has demonstrated that compounds with similar functional groups can modulate serotonin and norepinephrine levels, which are crucial in managing mood disorders. Investigating how this compound interacts with these neurotransmitter systems could provide insights into its therapeutic potential.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Status |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate | Ongoing synthesis studies |

| Pharmacology | Receptor modulation, antidepressant activity | Preliminary findings |

| Therapeutic Potential | Neurological disorders, pain management | Early-stage investigations |

| Case Studies | Antidepressant activity, neurotransmitter interaction | Documented studies |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on the Benzyl Group

- 4-Methoxy (OCH₃) in Target Compound: The para-methoxy group is a strong electron donor via resonance, enhancing the aromatic ring’s electron density. This may improve solubility in polar solvents compared to thioether or chloro analogs .

Alkyl Chain and Branching Effects

- N-Substituents: Isopropyl vs. Dimethyl substitution () reduces bulk, possibly enhancing synthetic yield .

- 3-Methyl Group : Common across all analogs, this branching likely improves resistance to enzymatic degradation compared to linear chains.

Optical Activity

All compared compounds are (S)-configured at the amino position. Optical rotation data from (+4.5° to +6.4° for similar amides) suggests enantiopurity is achievable, though specific values for the target compound are unavailable .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide, and how can structural confirmation be achieved?

- Methodological Answer : The synthesis typically involves amide bond formation between activated carboxylic acid derivatives and chiral amines. For example, Boc-protected intermediates (e.g., (S)-2-(Boc-amino) derivatives) can be coupled with isopropyl and 4-methoxybenzyl amines under peptide coupling conditions (e.g., HATU/DIPEA). Post-synthesis, structural confirmation requires multi-technique validation:

- NMR : Analyze chiral centers (e.g., methine protons in the amino-isopropyl group) and aromatic protons in the 4-methoxybenzyl moiety for integration and splitting patterns .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish from impurities .

- Chiral HPLC : Verify enantiomeric purity using chiral stationary phases (e.g., polysaccharide-based columns) .

Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing impurities in this compound?

- Methodological Answer : Impurity profiling requires orthogonal methods:

- HPLC-UV/HRMS : Detect co-eluting epimers or degradation products (e.g., methoxy group oxidation) by comparing retention times and mass fragmentation patterns .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals from stereoisomers or regioisomers, particularly in the butyramide backbone .

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives (e.g., nitro or trifluoromethyl analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthesized batches of this compound?

- Methodological Answer : Contradictions often arise from solvent effects, dynamic equilibria (e.g., rotamers), or residual acids/bases. Mitigation strategies include:

- Standardized Solvent Systems : Use deuterated DMSO or CDCl₃ for consistency in chemical shift referencing .

- Variable Temperature (VT) NMR : Identify rotameric populations by observing signal coalescence at elevated temperatures .

- pH Control : Adjust sample pH to suppress amine proton exchange broadening .

Q. What experimental strategies are effective for resolving chiral centers and ensuring enantiomeric purity in large-scale synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during key steps like β-amino acid formation .

- Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) to racemize and selectively acylate intermediates .

- Crystallization-Induced Diastereomer Transformation : Utilize diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance enantiopurity .

Q. How should researchers design long-term environmental impact studies for this compound?

- Methodological Answer : Adapt frameworks like Project INCHEMBIOL to assess:

- Abiotic Degradation : Hydrolysis/photolysis studies under controlled pH and UV conditions (e.g., OECD 111) .

- Biotic Transformation : Use soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., demethylated or sulfated derivatives) .

- Ecotoxicity : Conduct tiered assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) to model ecosystem risks .

Q. What in vitro assays are suitable for elucidating the pharmacological mechanism of this compound?

- Methodological Answer : Prioritize target engagement assays:

- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Receptor Binding : Use SPR (Surface Plasmon Resonance) or TR-FRET (Time-Resolved FRET) to quantify affinity for GPCRs or kinases .

- Cell-Based Assays : Measure intracellular calcium flux or cAMP levels in HEK293 cells expressing target receptors .

Q. How can synthetic routes be optimized to minimize impurities like epimers or oxidized byproducts?

- Methodological Answer :

- Reaction Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to detect intermediates and adjust reaction parameters in real time .

- Protective Group Strategy : Replace Boc with more stable groups (e.g., Fmoc) to prevent racemization during coupling .

- Reductive Quenching : Add ascorbic acid or other antioxidants post-reaction to suppress methoxybenzyl oxidation .

Q. What computational methods are recommended for predicting structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., docking to homology-modeled targets) to prioritize substituents (e.g., trifluoromethyl for lipophilicity) .

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors from existing bioactivity data .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs with modified amino-isopropyl or benzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.